2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is complex and can be influenced by various substituents . The specific molecular structure of the requested compound is not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have been directed towards the synthesis of novel compounds within the [1,2,4]triazolo[4,3-a]quinazoline family, exploring various synthetic pathways and chemical reactions. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides demonstrated positive inotropic activity, highlighting the potential of these compounds in medical applications (Liu et al., 2009). Similarly, cascade cyclization reactions involving 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones have been explored, resulting in the synthesis of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolin-8-ones, which were structurally confirmed by X-ray diffraction data (Lipson et al., 2006).
Antimicrobial Activity
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial species. Some compounds showed potential antimicrobial activity, indicating the relevance of this class of compounds in developing new antimicrobial agents (Babu et al., 2015).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed, synthesized, and screened for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Reddy et al., 2015).
Mechanism of Action
Target of Action
Compounds in the 1,2,4-triazolo[4,3-a]quinazoline class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with different target receptors . The exact nature of these interactions and the resulting changes would depend on the specific compound and its targets.
Biochemical Pathways
The affected pathways and their downstream effects can be diverse, given the wide range of pharmacological activities exhibited by these compounds . For example, anticancer activity might involve pathways related to cell proliferation and apoptosis, while antimicrobial activity could involve disruption of bacterial cell wall synthesis.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. In silico pharmacokinetic and molecular modeling studies have been summarized for this class of compounds .
Result of Action
The molecular and cellular effects of these compounds’ actions can vary widely, from inducing cell death in cancer cells to inhibiting the growth of bacteria or viruses .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,5-dioxo-N,4-di(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-13(2)25-20(30)16-7-10-18-19(11-16)29-22(28(14(3)4)21(18)31)26-27(23(29)32)12-15-5-8-17(24)9-6-15/h5-11,13-14H,12H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFHZPZUYCIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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